molecular formula C19H18ClN3O2S B2782702 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-88-4

6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2782702
CAS No.: 897471-88-4
M. Wt: 387.88
InChI Key: ZKGHKANPNBTVHF-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: is a complex organic compound that features a combination of a benzo[d]thiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions.

    Piperazine Ring Introduction: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

    Methoxyphenyl Group Addition: Finally, the piperazine derivative is coupled with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position on the benzo[d]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, the compound is investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: In the industrial sector, the compound is explored for its use in the production of advanced polymers and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGHKANPNBTVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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